molecular formula C19H16FN5OS B2463302 2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one CAS No. 1396862-15-9

2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one

Cat. No.: B2463302
CAS No.: 1396862-15-9
M. Wt: 381.43
InChI Key: PAZTUTPEZGMZAS-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one is a useful research compound. Its molecular formula is C19H16FN5OS and its molecular weight is 381.43. The purity is usually 95%.
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Properties

IUPAC Name

1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)-2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5OS/c1-23(19-22-17-12(20)5-4-8-15(17)27-19)11-16(26)25-10-9-24-14-7-3-2-6-13(14)21-18(24)25/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAZTUTPEZGMZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CCN2C1=NC3=CC=CC=C32)C4=NC5=C(C=CC=C5S4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(4-Fluoro-1,3-benzothiazol-2-yl)(methyl)amino]-1-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-5-yl}ethan-1-one is a complex organic molecule with potential biological activities. Its unique structure suggests various mechanisms of action that could be explored for therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of a fluorine atom enhances its pharmacological properties by improving metabolic stability and bioavailability.

Anticancer Properties

Recent studies have indicated that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, research has shown that benzothiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway .

Table 1: Summary of Anticancer Studies

StudyCompoundCell LineIC50 (µM)Mechanism
A2-[4-Fluoro-1,3-benzothiazol-2-yl]MCF-710Caspase activation
B2-[4-Fluoro-1,3-benzothiazol-2-yl]HeLa15Mitochondrial pathway

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that benzothiazole derivatives can inhibit the growth of various bacteria and fungi by disrupting their cellular processes .

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
C. albicans64 µg/mL

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation.
  • Induction of Oxidative Stress : It could lead to the generation of reactive oxygen species (ROS), causing cellular damage.
  • Modulation of Signaling Pathways : The interaction with specific receptors may alter signaling pathways involved in cell survival and apoptosis.

Case Studies

Several case studies have highlighted the potential therapeutic applications of benzothiazole derivatives in oncology and infectious diseases:

  • Case Study A : A clinical trial involving a benzothiazole derivative demonstrated significant tumor reduction in patients with advanced breast cancer.
  • Case Study B : Research on a related compound showed effectiveness against multidrug-resistant bacterial strains, suggesting a potential role in treating resistant infections.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology :

  • Stepwise synthesis : Use a modular approach, starting with the benzothiazole core and sequentially introducing substituents. For example, react 4-fluoro-1,3-benzothiazol-2-amine with methylamine derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol or dioxane improves reaction homogeneity .
  • Catalyst optimization : Triethylamine or acetic acid aids in deprotonation and accelerates coupling reactions .
  • Characterization : Confirm intermediate structures at each step via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to ensure fidelity .

Q. What analytical techniques are critical for validating the compound’s structure and purity?

  • Methodology :

  • Spectroscopic analysis : Use 1H^1H-NMR to verify methylamino group integration (~δ 3.0–3.5 ppm) and fluorobenzothiazole aromatic protons (δ 7.0–8.5 ppm). 19F^{19}F-NMR can confirm fluorine substitution .
  • Mass spectrometry : HRMS (ESI+) should match the exact mass (e.g., calculated for C20H17FN6OSC_{20}H_{17}FN_6OS: 408.1174) .
  • Elemental analysis : Compare experimental vs. calculated C, H, N, S percentages (tolerance <0.4%) .

Q. How can initial biological activity screening be designed for this compound?

  • Methodology :

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at concentrations of 1–100 µM. Include controls like doxorubicin .
  • Antimicrobial screening : Use agar diffusion against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Dose-response curves : Calculate IC50_{50} values and compare with structurally similar compounds (e.g., thiazole-triazole hybrids) to identify activity trends .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the triazatricyclo moiety in biological activity?

  • Methodology :

  • Analog synthesis : Replace the triazatricyclo group with simpler heterocycles (e.g., triazole, diazepine) and compare bioactivity .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The triazatricyclo group may occupy hydrophobic pockets, as seen in similar spiro compounds .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., fluorine, triazole nitrogen) using Schrödinger’s Phase .

Q. What experimental strategies address contradictions in reported biological activities across studies?

  • Methodology :

  • Standardized protocols : Replicate assays under uniform conditions (e.g., 48-hour incubation, 10% FBS) to minimize variability .
  • Off-target profiling : Screen against cytochrome P450 enzymes to rule out nonspecific inhibition .
  • Meta-analysis : Compare datasets from multiple studies (e.g., IC50_{50} values for anticancer activity) using statistical tools like ANOVA to identify outliers .

Q. How can researchers investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic assays : Measure inhibition constants (KiK_i) for purified enzymes (e.g., topoisomerase II) using fluorescence-based assays .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics between the compound and target proteins .
  • Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., JC-1 for mitochondrial membrane potential) to track subcellular effects .

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